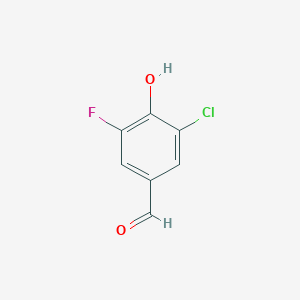

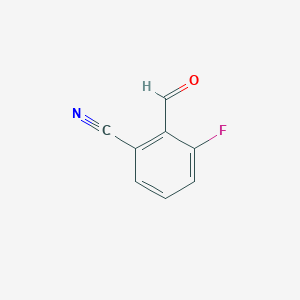

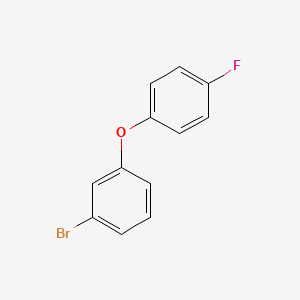

3-Fluoro-2-formylbenzonitrile

Overview

Description

3-Fluoro-2-formylbenzonitrile is a benzaldehyde-based building block used as a reactant in catalyst-free synthesis of N-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-formylbenzonitrile is C8H4FNO, with a molecular weight of 149.12 . The InChI code is 1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H .Physical And Chemical Properties Analysis

3-Fluoro-2-formylbenzonitrile is a solid at room temperature . It has a boiling point of 209.4°C at 760 mmHg .Scientific Research Applications

Structural and Electronic Properties

Research has demonstrated interest in understanding the structural and electronic properties of fluorobenzonitriles, including compounds like 3-Fluoro-2-formylbenzonitrile. An energetic and structural study on monofluorobenzonitriles, which includes 3-Fluoro-2-formylbenzonitrile, highlighted the determination of standard molar enthalpies of formation, vapor-pressure studies, and theoretical estimations of gas-phase enthalpies, basicities, proton and electron affinities, and ionization enthalpies. This comprehensive approach also evaluated the electronic effects using UV-vis spectroscopy, aiming to correlate these properties with thermodynamic parameters calculated computationally (Ribeiro da Silva et al., 2012).

Synthesis Methods and Applications

Significant efforts have been devoted to developing efficient synthesis methods for fluorinated benzonitriles and exploring their applications:

Halodeboronation of Aryl Boronic Acids : A study detailed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the generality of halodeboronation transformations and providing a pathway for the synthesis of various aryl bromides and chlorides from aryl boronic acids (Szumigala et al., 2004).

Difluorocarbene Source : Another study exploited fluoroform as a source of difluorocarbene, converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, highlighting a novel application of fluorinated benzonitriles in synthesizing organofluorine compounds (Thomoson & Dolbier, 2013).

Catalytic Fluoromethylation : Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds mentions the use of fluorobenzonitriles in the development of new protocols for introducing fluoromethyl groups into various skeletons, indicating the relevance of 3-Fluoro-2-formylbenzonitrile in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Safety And Hazards

3-Fluoro-2-formylbenzonitrile is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBFDBEJGASHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382633 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-formylbenzonitrile | |

CAS RN |

887266-95-7 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)